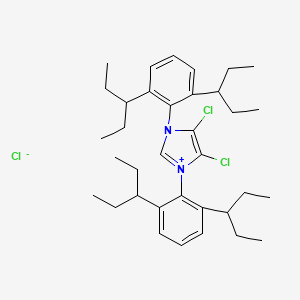
(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that features a tert-butyl group, a chloropyridinyl moiety, and a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chloropyridinyl Group: This step involves the coupling of the dihydrooxazole intermediate with a chloropyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of ®-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrooxazole ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the chloropyridinyl group, potentially converting it to a pyridyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Pyridyl-substituted dihydrooxazole.
Substitution: Various substituted dihydrooxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biological Probes: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Medicine
Drug Development:
Industry
Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of ®-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity, while the chloropyridinyl moiety can participate in hydrogen bonding and π-π interactions. The dihydrooxazole ring provides structural rigidity and contributes to the overall stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-(tert-Butyl)-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole
- ®-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole
- ®-4-(tert-Butyl)-2-(5-methylpyridin-2-yl)-4,5-dihydrooxazole
Uniqueness
®-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is unique due to the presence of the chloropyridinyl group, which imparts distinct electronic and steric properties compared to its brominated, fluorinated, or methylated analogs. These differences can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
IUPAC Name |
(4R)-4-tert-butyl-2-(5-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAYSLQIISQWOE-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3',4',5'-Tetrafluoro-4-(4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)-1,1'-biphenyl](/img/structure/B8200615.png)


![rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B8200642.png)
![3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8200647.png)




![(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride](/img/structure/B8200678.png)
![3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200686.png)
![rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide](/img/structure/B8200703.png)

![N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8200719.png)
